molecular formula C4H3NOS B1581984 Isothiazole-5-carbaldehyde CAS No. 5242-57-9

Isothiazole-5-carbaldehyde

Cat. No. B1581984
CAS RN: 5242-57-9
M. Wt: 113.14 g/mol
InChI Key: TVFJIXAFZXREJQ-UHFFFAOYSA-N
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Description

Isothiazole-5-carbaldehyde, also known as 1,2-thiazole-5-carbaldehyde, is an organic compound with the molecular formula C4H3NOS . It is a derivative of isothiazole, a five-membered sulfur heterocycle that is widely utilized in medicinal chemistry and organic synthesis due to the unique properties of two electronegative heteroatoms in a 1,2-relationship .


Molecular Structure Analysis

Isothiazole-5-carbaldehyde has a five-membered ring structure that includes one sulfur and one nitrogen atom . The ring is unsaturated and features an S-N bond . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .


Chemical Reactions Analysis

Isothiazoles have shown a wide range of reactivity. New functionalization strategies have been developed through both cross-coupling and direct C–H activation chemistry . Additionally, transition-metal-free reactions and ring rearrangement reactions have been reported .


Physical And Chemical Properties Analysis

Isothiazole-5-carbaldehyde has a molecular weight of 113.138 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 100.7±23.0 °C at 760 mmHg . The compound’s exact mass is 112.993530, and it has a vapour pressure of 36.3±0.2 mmHg at 25°C .

Scientific Research Applications

Synthesis and Reactivity of Isothiazoles

Isothiazoles represent an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis . Major advances have taken place in the field of synthesis and functionalization of isothiazoles, making them accessible to a wide range of chemists through unprecedented pathways .

Condensation Methods

New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . These methods have significantly improved the synthesis process of isothiazoles.

Design and Synthesis of Biologically Active Substances

Isothiazoles have high biological activity, and their derivatives can be used as effective new drugs and plant protection chemicals . Some representatives of isothiazoles have proven to be synergists of bioactive substances, which opens the way to lower the doses of drugs used, especially in cancer chemotherapy .

Synthesis of Isothiazole-Containing Molecules

Current strategies for the synthesis of isothiazole-containing molecules have been examined, and key directions of studies in this field of heterocyclic chemistry are discussed .

Chlorinated Isothiazoles

Considerable attention is paid to chlorinated isothiazoles and strategies for their use in the synthesis of biologically active substances .

Metal Complexes of Isothiazoles

A comprehensive review of existing literature in the field of metal complexes of isothiazoles is given, including the results and prospects for the practical use of isothiazole–metal complexes as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media .

Safety And Hazards

While specific safety and hazard information for isothiazole-5-carbaldehyde was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

1,2-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NOS/c6-3-4-1-2-5-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFJIXAFZXREJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200438
Record name 5-Isothiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazole-5-carbaldehyde

CAS RN

5242-57-9
Record name 5-Isothiazolecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005242579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isothiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Isothiazole-5-carbaldehyde in heterocyclic chemistry?

A1: Isothiazole-5-carbaldehyde serves as a valuable starting material for synthesizing various 1,6,6aλ4-triheterapentalenes. [] This aldehyde's reactivity allows for diverse chemical transformations, making it a versatile building block in organic synthesis. For instance, it readily undergoes reactions with hydrazines to form hydrazones, which can be further modified to generate triazapentalene derivatives. []

Q2: Can you provide an example of how Isothiazole-5-carbaldehyde is used to synthesize specific heterocyclic compounds?

A2: Certainly! One example is the synthesis of 6-methyl-1-oxa-6aλ4-thia-2,6-diazapentalene. This compound is produced by first reacting Isothiazole-5-carbaldehyde with hydroxylamine, followed by methylation and subsequent deprotonation. This reaction sequence highlights the utility of Isothiazole-5-carbaldehyde in constructing complex heterocyclic systems with potential biological activities. []

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